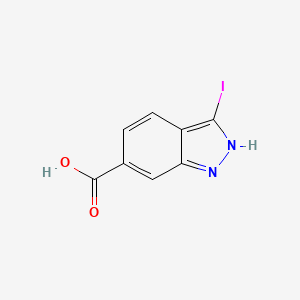

3-Iodo-1H-indazole-6-carboxylic acid

CAS No.: 1086391-11-8

Cat. No.: VC2915382

Molecular Formula: C8H5IN2O2

Molecular Weight: 288.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086391-11-8 |

|---|---|

| Molecular Formula | C8H5IN2O2 |

| Molecular Weight | 288.04 g/mol |

| IUPAC Name | 3-iodo-2H-indazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |

| Standard InChI Key | PTPFULUJKFPTCV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)I |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)I |

Introduction

Fundamental Properties and Identification

Basic Identification Parameters

3-Iodo-1H-indazole-6-carboxylic acid is a well-defined chemical entity with specific identification parameters that distinguish it from other compounds. The compound was first registered in chemical databases in 2009 and has been updated as recently as February 2022, indicating ongoing research interest in this molecule .

Table 1: Basic Identification Parameters of 3-Iodo-1H-indazole-6-carboxylic acid

| Parameter | Value |

|---|---|

| Chemical Name | 3-Iodo-1H-indazole-6-carboxylic acid |

| CAS Registry Number | 1086391-11-8 |

| Molecular Formula | C₈H₅IN₂O₂ |

| Molecular Weight | 288.04 g/mol |

| Database Creation Date | 2009-05-29 |

| Last Modified | 2025-02-22 |

The compound is recognized in chemical databases under several synonyms, including 3-Iodo-1H-indazole-6-Carbocylic acid, 3-iodo-2H-indazole-6-carboxylic acid, and 1H-Indazole-6-carboxylic acid, 3-iodo- . It is also associated with the identifier MFCD11499016, which is commonly used in commercial chemical catalogs and research laboratories .

Structural Characteristics

3-Iodo-1H-indazole-6-carboxylic acid features a bicyclic indazole core structure with strategic functional group placement. The indazole ring system consists of a benzene ring fused with a pyrazole ring, creating a nitrogen-containing heterocyclic compound. The key substitutions include:

-

An iodine atom at the 3-position of the indazole ring

-

A carboxylic acid group (-COOH) at the 6-position on the benzene portion of the indazole

This particular arrangement of functional groups contributes to the compound's unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

Physical and Chemical Properties

Chemical Properties

The chemical behavior of 3-Iodo-1H-indazole-6-carboxylic acid is largely influenced by its functional groups:

-

The carboxylic acid group provides typical acid-base chemistry, allowing for salt formation and esterification reactions

-

The iodine substituent at the 3-position serves as a potential site for various coupling reactions, particularly metal-catalyzed cross-coupling transformations common in synthetic organic chemistry

-

The indazole nitrogen atoms offer sites for potential alkylation, coordination with metals, or hydrogen bonding interactions

The compound contains both hydrogen bond donors and acceptors due to the presence of the -COOH group and the nitrogen atoms in the indazole ring system, which would influence its intermolecular interactions and solubility properties .

Related Derivatives and Comparative Analysis

Structural Derivatives

Several structurally related compounds appear in chemical databases, representing various modifications to the basic 3-Iodo-1H-indazole-6-carboxylic acid framework. These derivatives primarily involve modifications at three key positions:

-

The carboxylic acid group (esterification)

-

The indazole nitrogen (N-alkylation)

-

Additional substitutions on the indazole ring system

Table 2: Comparison of 3-Iodo-1H-indazole-6-carboxylic acid and Its Major Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 3-Iodo-1H-indazole-6-carboxylic acid | C₈H₅IN₂O₂ | 288.04 | 1086391-11-8 | Parent compound |

| 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid | C₈H₄IN₃O₄ | 333.04 | 885521-14-2 | Additional nitro group at 4-position |

| 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | C₉H₇IN₂O₂ | 302.07 | 885518-82-1 | Methyl esterification of carboxylic acid |

| 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid | C₉H₇IN₂O₂ | 302.07 | 1363381-70-7 | N-methylation of indazole nitrogen |

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid

This derivative incorporates an additional nitro group at the 4-position of the indazole ring. This structural modification significantly alters the electronic properties of the compound, making it more electron-deficient due to the strong electron-withdrawing effect of the nitro group .

Key physical properties of this nitro derivative include:

-

Density: 2.4±0.1 g/cm³

-

Boiling Point: 585.8±50.0 °C at 760 mmHg

-

Flash Point: 308.1±30.1 °C

-

LogP: 2.76

The presence of the nitro group increases the molecular weight to 333.04 g/mol and likely enhances the compound's electrophilicity, potentially making it more reactive toward nucleophiles in certain chemical transformations .

3-Iodo-1H-indazole-6-carboxylic acid methyl ester

The methyl ester derivative represents a common functional group transformation that protects the carboxylic acid and modifies its reactivity. This modification:

-

Reduces the compound's acidity by converting the carboxylic acid to an ester

-

Potentially increases lipophilicity and membrane permeability

-

Changes hydrogen bonding capabilities by removing the acidic hydrogen

The methyl ester (methyl 3-iodo-1H-indazole-6-carboxylate) has a molecular weight of 302.07 g/mol and is referenced in chemical databases under CAS number 885518-82-1 . According to database entries, this compound was first registered in 2008 and has been updated as recently as April 2025 .

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

This derivative features N-methylation at the 1-position nitrogen of the indazole ring. The N-methylation:

-

Blocks the acidic N-H position, preventing it from acting as a hydrogen bond donor

-

Creates a fixed tautomeric form, potentially increasing stability

-

Potentially alters the electronic distribution within the indazole system

This compound has the same molecular weight as the methyl ester derivative (302.07 g/mol) but a different structure and CAS number (1363381-70-7) . According to computed properties, this compound has:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume